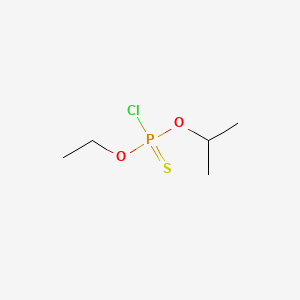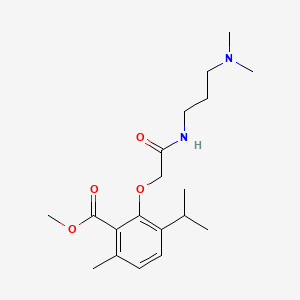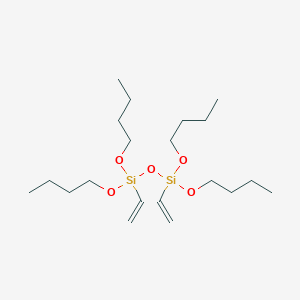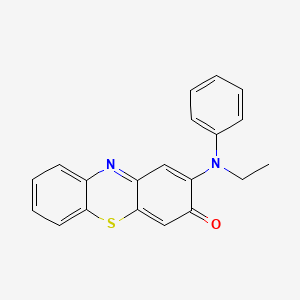
1,1'-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) is an organic compound with a complex structure that includes a phenyl group and two methylbenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 4-phenyl-1-butene with 4-methylbenzene under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylbenzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of polymers and advanced materials with specific properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets. The phenyl and methylbenzene groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The pathways involved may include activation of specific enzymes or receptors, leading to desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-(1-butene-1,4-diyl)bis-: Similar structure but lacks the methyl groups.
1,1-bis(4-hydroxyphenyl)-2-phenylbut-1-ene: Contains hydroxyl groups instead of methyl groups.
4-Phenyl-1-butene: A simpler structure with only one phenyl group.
Uniqueness
1,1’-(4-Phenylbut-1-ene-1,1-diyl)bis(4-methylbenzene) is unique due to the presence of both phenyl and methylbenzene groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
54441-31-5 |
|---|---|
Molekularformel |
C24H24 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-methyl-4-[1-(4-methylphenyl)-4-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C24H24/c1-19-11-15-22(16-12-19)24(23-17-13-20(2)14-18-23)10-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-18H,6,9H2,1-2H3 |
InChI-Schlüssel |
TVYDUYBAFVGKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


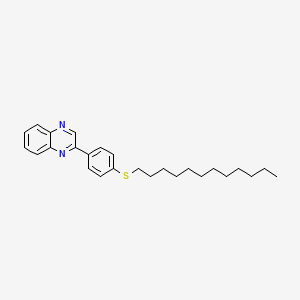
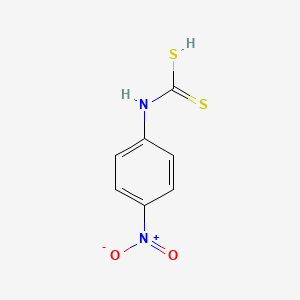
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
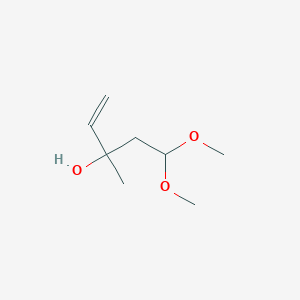
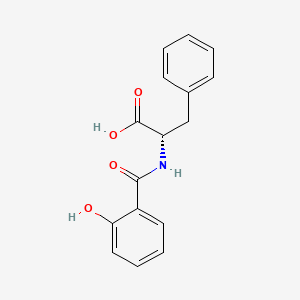
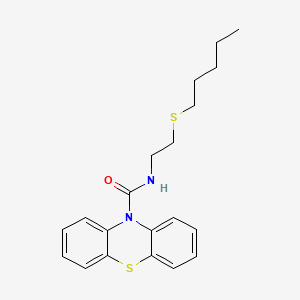
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
